In-Depth Technical Guide: (S)-4-Benzyl-3-pentanoyloxazolidin-2-one (CAS 143868-89-7) in Asymmetric Synthesis
In-Depth Technical Guide: (S)-4-Benzyl-3-pentanoyloxazolidin-2-one (CAS 143868-89-7) in Asymmetric Synthesis
Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Executive Summary & Chemical Identity
The demand for enantiopure active pharmaceutical ingredients (APIs) necessitates highly predictable and scalable asymmetric methodologies. (S)-4-benzyl-3-pentanoyloxazolidin-2-one (CAS: 143868-89-7) is a quintessential Evans chiral auxiliary derivative. By temporarily appending this chiral oxazolidinone to a pentanoyl chain, chemists can exert absolute stereochemical control over subsequent enolization and electrophilic addition reactions (such as alkylations and aldol condensations).
This whitepaper details the mechanistic causality, validated experimental protocols, and industrial applications of this critical intermediate, serving as a comprehensive blueprint for researchers scaling up asymmetric syntheses.
Quantitative Data: Physicochemical Properties
The following table summarizes the core analytical metrics required for the identification and quality control of the synthesized auxiliary [1].
| Property | Value / Description |
| CAS Number | 143868-89-7 |
| IUPAC Name | (4S)-4-benzyl-3-pentanoyl-1,3-oxazolidin-2-one |
| Molecular Formula | C₁₅H₁₉NO₃ |
| Molecular Weight | 261.32 g/mol |
| Physical Form | White to off-white powder or crystals |
| Topological Polar Surface Area | 46.6 Ų |
| Stereocenter Configuration | (S) at C4 of the oxazolidinone ring |
| Storage Conditions | Sealed in dry, room temperature |
Mechanistic Foundations: The Evans Chiral Auxiliary System
The utility of (S)-4-benzyl-3-pentanoyloxazolidin-2-one lies in its ability to dictate the facial selectivity of incoming electrophiles. As a Senior Application Scientist, I emphasize that successful asymmetric synthesis is not merely about following a recipe; it is about understanding the thermodynamic and kinetic forces at play.
The Causality of Stereocontrol
-
Z-Enolate Formation: When the imide is deprotonated by a strong, non-nucleophilic base (e.g., LDA or NaHMDS), it forms a Z-enolate almost exclusively. This is driven by the minimization of allylic strain ( A1,3 strain) between the oxazolidinone ring and the alkyl chain of the pentanoyl group.
-
Chelation Control: The lithium or sodium cation chelates both the enolate oxygen and the oxazolidinone carbonyl oxygen. This rigid, locked conformation prevents bond rotation and creates a highly ordered transition state.
-
Facial Shielding: The bulky benzyl group at the C4 position of the oxazolidinone ring projects outward, effectively blocking the Re-face of the enolate. Consequently, electrophilic attack occurs strictly from the less hindered Si-face.
Figure 1: Chelation-controlled transition state logic for Evans auxiliary alkylation.
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed as self-validating systems. Each step includes built-in analytical checkpoints to ensure that deviations are caught before downstream resources are wasted.
Protocol A: Synthesis of (S)-4-benzyl-3-pentanoyloxazolidin-2-one (N-Acylation)
This procedure attaches the pentanoyl group to the chiral auxiliary [2].
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add (S)-4-benzyl-2-oxazolidinone (1.0 equiv, typically 10 mmol) and anhydrous THF (50 mL).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n -BuLi (1.05 equiv, 2.5 M in hexanes). Causality: The low temperature prevents the degradation of the oxazolidinone ring and ensures quantitative deprotonation of the secondary amine.
-
Acylation: Stir for 30 minutes, then add pentanoyl chloride (1.1 equiv) dropwise.
-
Warming and Quench: Allow the reaction to slowly warm to 0 °C over 2 hours. Quench with saturated aqueous NH4Cl (20 mL).
-
Extraction & Purification: Extract with ethyl acetate (3 × 30 mL), wash with brine, dry over MgSO4 , and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Self-Validation Checkpoint:
-
TLC: The starting material (highly polar, Rf≈0.2 in 7:3 Hexane/EtOAc) will disappear, replaced by the less polar imide ( Rf≈0.6 ).
-
IR Spectroscopy: The broad N-H stretch at ~3300 cm⁻¹ must be completely absent, confirming full acylation.
Protocol B: Diastereoselective Asymmetric Alkylation
This step introduces a new stereocenter at the α-carbon of the pentanoyl chain.
Step-by-Step Methodology:
-
Enolization: Dissolve (S)-4-benzyl-3-pentanoyloxazolidin-2-one (1.0 equiv) in anhydrous THF at -78 °C. Slowly add NaHMDS (1.1 equiv, 1.0 M in THF). Stir for 1 hour.
-
Electrophilic Addition: Add the desired alkyl halide (e.g., allyl iodide, 3.0 equiv) pre-chilled to -78 °C.
-
Reaction Progression: Maintain at -78 °C for 4 hours. Causality: Maintaining strict cryogenic conditions is non-negotiable; warming prematurely increases the kinetic energy, allowing the enolate to overcome the rotational barrier of the chelated state, leading to a drop in diastereomeric excess (de).
-
Quench: Quench at -78 °C with saturated NH4Cl , extract, and concentrate.
Self-Validation Checkpoint:
-
Chiral HPLC / GC: Before bulk purification, analyze a crude aliquot. A successful reaction yields a diastereomeric ratio (dr) of >95:5.
Protocol C: Non-Destructive Auxiliary Cleavage
To isolate the chiral target, the auxiliary must be cleaved without racemizing the newly formed α-stereocenter.
Step-by-Step Methodology:
-
Peroxide Activation: Dissolve the alkylated imide in THF/H₂O (3:1) at 0 °C. Add 30% H2O2 (4.0 equiv) followed by LiOH (2.0 equiv).
-
Causality: Why H2O2 ? Lithium hydroxide alone can cause endocyclic cleavage (destroying the auxiliary) or racemization via enolization. H2O2 reacts with LiOH to form lithium hydroperoxide (LiOOH), a highly alpha-effect-driven nucleophile that attacks the exocyclic carbonyl exclusively and rapidly at 0 °C.
-
Quench: Quench excess peroxide with Na2SO3 (aqueous) carefully.
-
Recovery: Extract the cleaved auxiliary with dichloromethane. Acidify the aqueous layer to pH 2 with 1M HCl and extract the chiral carboxylic acid with ethyl acetate.
Self-Validation Checkpoint:
-
Mass Balance: Weigh the recovered (S)-4-benzyl-2-oxazolidinone. Recovery should exceed 90%, validating the exocyclic selectivity of the cleavage.
Industrial & Pharmaceutical Applications
The application of (S)-4-benzyl-3-pentanoyloxazolidin-2-one is not limited to academic exercises; it is a vital intermediate in the synthesis of complex APIs.
Case Study: Brivaracetam Synthesis
Brivaracetam, a high-affinity synaptic vesicle protein 2A (SV2A) ligand used as an antiepileptic drug, requires precise stereocontrol of its propyl-substituted pyrrolidone ring. The industrial synthesis frequently leverages the Evans auxiliary pathway [3]. By utilizing (S)-4-benzyl-3-pentanoyloxazolidin-2-one, chemists can perform a highly diastereoselective alkylation to establish the (S)-configuration of the α-carbon, which is critical for the drug's neurological binding affinity.
Figure 2: Synthetic workflow for Brivaracetam precursors using the pentanoyl auxiliary.
By mastering the mechanistic logic and strict experimental controls outlined in this guide, synthetic chemists can reliably deploy (S)-4-benzyl-3-pentanoyloxazolidin-2-one to build the chiral architectures required for next-generation therapeutics.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11391341, (S)-4-benzyl-3-pentanoyloxazolidin-2-one." PubChem. Available at:[Link]
-
Wang, Z., Ke, C., & Liu, J. (2023). "Economic kilogram-scale synthesis of the novel antiepileptic drug brivaracetam." ResearchGate. Available at:[Link]
